4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, an oxazole ring, and an aniline group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions.
Formation of the Oxazole Ring: Using a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Aniline Substitution: Introducing the aniline group through a nucleophilic aromatic substitution reaction.
Final Coupling: Coupling the oxazole and thiazole intermediates under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline group, forming quinone derivatives.
Reduction: Reduction reactions might target the oxazole or thiazole rings, potentially leading to ring-opened products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aniline and thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its complex structure.
Receptor Binding: Investigation into binding affinities with various biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Potential antimicrobial properties due to the presence of the thiazole and oxazole rings.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-anilino-1,3-thiazole-5-carboxamide: Lacks the oxazole ring.
2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide: Lacks the amino group on the thiazole ring.
Uniqueness
The presence of both the oxazole and thiazole rings, along with the aniline group, makes 4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide unique. This combination of functional groups can lead to diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
892613-84-2 |
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Molecular Formula |
C14H13N5O2S |
Molecular Weight |
315.35 g/mol |
IUPAC Name |
4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H13N5O2S/c1-8-7-16-13(21-8)19-12(20)10-11(15)18-14(22-10)17-9-5-3-2-4-6-9/h2-7H,15H2,1H3,(H,17,18)(H,16,19,20) |
InChI Key |
MLAHIAORDSHUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)NC(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N |
solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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